REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:7]([O:9]CC)=[O:8])=[O:5])C.[OH-].[Na+]>CO>[C:7]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:4]([OH:5])=[O:3])([OH:9])=[O:8] |f:1.2|
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Name
|
|
Quantity
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91.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C(=O)OCC)CC(C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacuo to 400 ml
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Type
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EXTRACTION
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Details
|
The product is extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |